molecular formula C12H8F3N3O3 B14767662 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid

3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid

Katalognummer: B14767662
Molekulargewicht: 299.20 g/mol
InChI-Schlüssel: VNBLARVFJWWGHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid is a complex organic compound that features a pyrazine ring substituted with an amino group, a trifluoromethoxyphenyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its derivatives could be explored for their therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-6-(3-methoxyphenyl)pyrazine-2-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-Amino-6-(3-chlorophenyl)pyrazine-2-carboxylic acid: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 3-Amino-6-(3-(trifluoromethoxy)phenyl)pyrazine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Eigenschaften

Molekularformel

C12H8F3N3O3

Molekulargewicht

299.20 g/mol

IUPAC-Name

3-amino-6-[3-(trifluoromethoxy)phenyl]pyrazine-2-carboxylic acid

InChI

InChI=1S/C12H8F3N3O3/c13-12(14,15)21-7-3-1-2-6(4-7)8-5-17-10(16)9(18-8)11(19)20/h1-5H,(H2,16,17)(H,19,20)

InChI-Schlüssel

VNBLARVFJWWGHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C(=N2)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.